Ramiprilat

Vue d'ensemble

Description

Ramiprilat est le métabolite actif du prod médicament ramipril, largement utilisé comme inhibiteur de l'enzyme de conversion de l'angiotensine. Ce composé joue un rôle crucial dans la prise en charge de l'hypertension artérielle, de l'insuffisance cardiaque et de la néphropathie diabétique en inhibant la conversion de l'angiotensine I en angiotensine II, réduisant ainsi la pression artérielle et empêchant la vasoconstriction .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Ramiprilat est synthétisé à partir de ramipril par clivage hydrolytique du groupe ester. Le processus implique un métabolisme hépatique, où le groupe ester du ramipril est hydrolysé pour former la forme carboxylate active, le this compound .

Méthodes de production industrielle

La production industrielle de this compound implique la synthèse de ramipril suivie de sa conversion en this compound. La synthèse du ramipril implique généralement la réaction d'un dérivé de phénylpropylamine avec une structure cyclique de cyclopentane, suivie d'une estérification et d'une hydrolyse ultérieure pour produire du this compound .

Analyse Des Réactions Chimiques

Types de réactions

Ramiprilat subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des dérivés de dicétopipérazine.

Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans des conditions spécifiques.

Substitution : This compound peut subir des réactions de substitution, en particulier au niveau du groupe carboxylate.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les alcools.

Principaux produits formés

Oxydation : Dérivés de dicétopipérazine.

Réduction : Formes réduites de this compound.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

This compound a de nombreuses applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de l'enzyme de conversion de l'angiotensine.

Biologie : Étudié pour ses effets sur les voies cellulaires et l'inhibition enzymatique.

Médecine : Largement utilisé dans la recherche clinique pour le traitement de l'hypertension artérielle, de l'insuffisance cardiaque et de la néphropathie diabétique.

Industrie : Employé dans le développement de nouveaux produits pharmaceutiques ciblant le système rénine-angiotensine-aldostérone

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine, qui est responsable de la conversion de l'angiotensine I en angiotensine II. Cette inhibition entraîne une diminution des niveaux d'angiotensine II, ce qui se traduit par une vasodilatation, une réduction de la pression artérielle et une diminution de la sécrétion d'aldostérone. Les cibles moléculaires comprennent l'enzyme de conversion de l'angiotensine et les voies du système rénine-angiotensine-aldostérone .

Applications De Recherche Scientifique

Cardiovascular Applications

Hypertension Management

Ramiprilat is primarily used to treat hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure and reducing cardiovascular risks in various populations, including those with diabetes mellitus. For instance, the Heart Outcomes Prevention Evaluation study revealed that ramipril significantly reduced the risk of myocardial infarction, stroke, and cardiovascular death by 25% among diabetic patients .

Heart Failure

In patients with heart failure following acute myocardial infarction, this compound has been shown to decrease all-cause mortality significantly. The Acute Infarction Ramipril Efficacy study indicated a 27% reduction in mortality risk with ramipril treatment . This effect is attributed to this compound's ability to reduce left ventricular hypertrophy and improve overall cardiac function.

Renal Protection

Diabetic Nephropathy

this compound exhibits protective effects against renal damage in diabetic patients. Studies indicate that it reduces urinary albumin excretion, a marker of kidney damage, thereby delaying the progression of diabetic nephropathy . In patients with renal impairment, higher concentrations of this compound have been observed, correlating with its therapeutic benefits .

Neuroprotective Effects

Recent research has explored this compound's potential neuroprotective properties, particularly in mitigating radiation-induced myelopathy. A study involving rat models demonstrated that administration of ramipril reduced the incidence of paralysis following high-dose radiation exposure. This suggests a role for this compound in protecting normal tissue from radiation damage . Further investigations are necessary to elucidate the underlying mechanisms and optimize its application in clinical settings.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates a long elimination half-life, allowing for once-daily dosing. Following intravenous administration, this compound has a half-life of approximately 0.75 hours and exhibits low clearance rates compared to its prodrug counterpart .

Toxicological Insights

While cases of this compound toxicity are rare, instances have been documented where overdose led to significant adverse effects. For example, one case reported a concentration of 562 ng/mL in a suicide attempt involving ramipril tablets, highlighting the importance of monitoring therapeutic ranges . The typical therapeutic concentration for effective treatment ranges from 1 to 40 ng/mL.

Case Study 1: Cardiovascular Outcomes in Diabetic Patients

A randomized controlled trial involving 3,577 diabetic participants assessed the impact of ramipril on cardiovascular events. Results showed a significant reduction in myocardial infarction (22%), stroke (33%), and cardiovascular death (37%) among those treated with ramipril compared to placebo .

Case Study 2: Radiation-Induced Myelopathy

In an experimental study on rats subjected to radiation therapy, those administered with ramipril exhibited prolonged latency times before developing paralysis compared to control groups. This suggests that ramipril may serve as a mitigator against radiation-induced injuries in normal tissues .

Mécanisme D'action

Ramiprilat exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation, reduced blood pressure, and decreased aldosterone secretion. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

- Benazepril

- Fosinopril

- Quinapril

- Trandolapril

Comparaison

Ramiprilat est unique en raison de sa forte affinité pour l'enzyme de conversion de l'angiotensine et de ses puissants effets inhibiteurs. Comparé à d'autres composés similaires, le this compound a une demi-vie plus longue et une durée d'action plus prolongée, ce qui en fait un choix préféré pour la prise en charge à long terme de l'hypertension artérielle et de l'insuffisance cardiaque .

Activité Biologique

Ramiprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, widely used in clinical practice for the management of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and relevant case studies.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties characterized by triphasic elimination kinetics. The half-lives of this compound range from 2 to 4 hours, with significant plasma protein binding (approximately 56%) and a bioavailability of about 50% to 60% when administered orally .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Half-life | 2-4 hours |

| Plasma protein binding | 56% |

| Bioavailability | 50-60% |

| Maximum plasma concentration | ~1 hour post-administration |

Studies indicate that less than 2% of total body ACE is found in plasma, with about 35% of an oral dose being absorbed. Importantly, 75% of ramipril metabolism occurs in the liver, with the remaining 25% converted to systemic this compound .

This compound exerts its effects primarily through inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor. By blocking this pathway, this compound leads to:

- Decreased vasoconstriction: Reducing blood pressure and alleviating strain on the cardiovascular system.

- Reduced inflammation: Lowering levels of reactive oxygen species and inflammatory markers.

- Renoprotective effects: Beneficial in diabetic patients by mitigating kidney damage associated with high blood pressure.

The activation of angiotensin II type 1 receptors (AT1R) is also inhibited, which is critical for its cardioprotective effects .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in improving cardiovascular outcomes. For instance:

- Heart Outcomes Prevention Evaluation (HOPE) Study: This landmark trial found that ramipril significantly reduced the risk of myocardial infarction by 22%, stroke by 33%, and cardiovascular death by 37% among high-risk patients .

- AIRE Study: Ramipril was associated with an extension of life expectancy averaging 14.5 months in patients with acute myocardial infarction compared to placebo .

Case Studies

1. RAMIC Trial:

A recent multicenter randomized controlled trial aimed to assess the efficacy of ramipril in reducing ICU admissions and mechanical ventilation requirements in COVID-19 patients. The trial involved administering ramipril at a dose of 2.5 mg daily for 14 days. Preliminary results suggested a potential benefit in reducing severe outcomes associated with COVID-19 .

2. Long-term Effects on Diabetic Patients:

In a cohort study focusing on diabetic patients with cardiovascular complications, ramipril demonstrated significant reductions in adverse events related to heart failure and renal impairment. Patients treated with ramipril showed improved renal function markers compared to those receiving standard care .

Propriétés

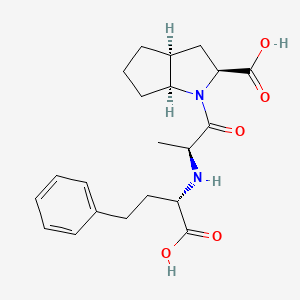

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYTOTWMPBSLG-HILJTLORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016165 | |

| Record name | Ramiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87269-97-4 | |

| Record name | Ramiprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87269-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramiprilat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087269974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramiprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87269-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5U4QFC3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ramiprilat exert its therapeutic effects?

A1: this compound primarily acts by inhibiting ACE, a zinc-containing enzyme crucial for converting angiotensin I to angiotensin II. [] This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. [, ]

Q2: Does this compound target any other pathways beyond ACE inhibition?

A2: Research suggests this compound may also influence the bradykinin system. It inhibits bradykinin degradation and potentially interacts directly with bradykinin B2 receptors, amplifying bradykinin's vasodilatory and cardioprotective effects. [, , ]

Q3: Does this compound directly affect vascular smooth muscle cells?

A3: this compound has been shown to directly affect vascular smooth muscle cells by influencing calcium kinetics, potentially contributing to its vasodilatory effect. [] It was observed to increase basal intracellular calcium levels and attenuate the calcium-mobilizing effect of angiotensin II in cultured vascular smooth muscle cells. []

Q4: How does this compound impact the heart in the context of ischemia/reperfusion injury?

A4: this compound has demonstrated cardioprotective effects by reducing myocardial infarct size in animal models of ischemia/reperfusion injury. [, , ] This protective effect appears to be mediated by bradykinin, as it was abolished by pretreatment with a bradykinin B2 antagonist. []

Q5: Does the inhibitory effect of this compound on ACE vary across different tissues?

A5: this compound exhibits varying potency across different tissues. While it demonstrates potent ACE inhibition in plasma, lung, and heart, its activity in the kidney is comparatively lower. [] This difference is attributed to the presence of esterases in the kidney that metabolize ramipril, the prodrug of this compound, making it more potent in this organ. []

Q6: How is this compound metabolized and excreted?

A6: this compound is primarily eliminated via both hepatic and renal pathways. Approximately two-thirds of circulating this compound is eliminated by the kidneys, while the liver is responsible for eliminating the remaining one-third. []

Q7: Does renal impairment affect the pharmacokinetics of this compound?

A7: Yes, renal impairment significantly influences this compound pharmacokinetics. Patients with renal insufficiency exhibit a prolonged terminal half-life, higher peak plasma concentrations, and greater area under the plasma concentration-time curve for this compound compared to those with normal renal function. [, ]

Q8: Does the presence of food affect the absorption of ramipril?

A9: The presence of food in the gastrointestinal tract does not significantly affect the absorption or conversion of ramipril to this compound. []

Q9: How does this compound distribute within the body?

A10: this compound demonstrates the ability to cross the blood-brain barrier, although the concentrations achieved in the cerebrospinal fluid are significantly lower than those in plasma. []

Q10: Does this compound impact endothelial progenitor cell migration?

A12: this compound has been shown to enhance the migration of endothelial progenitor cells (EPCs) in a dose-dependent manner. [, ] This effect was further enhanced when combined with secretome derived from human umbilical cord blood-mesenchymal stem cells. [, ]

Q11: What is the impact of this compound on matrix metalloproteinases (MMPs)?

A13: this compound has demonstrated the ability to inhibit the activity of MMPs, specifically MMP-2, MMP-3, and MMP-9, which are implicated in the pathogenesis of Crohn's disease fistulas and cardiac remodeling in heart failure. [, ]

Q12: Does this compound affect the baroreceptor reflex?

A14: this compound has been shown to improve baroreflex sensitivity, which plays a crucial role in blood pressure regulation. [] This effect is attributed to the increased levels of angiotensin-(1-7), another component of the RAAS, following ACE inhibition. []

Q13: What are the potential side effects of this compound?

A13: This Q&A section focuses solely on the scientific aspects of this compound and excludes information about drug side effects, interactions, or contraindications.

Q14: What analytical techniques are employed to quantify this compound in biological samples?

A16: Several analytical methods have been developed and validated for the quantification of this compound in biological samples, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and radioimmunoassay. [, , , ]

Q15: What are the key considerations in developing a robust analytical method for this compound?

A17: A robust analytical method for this compound should demonstrate high sensitivity, specificity, accuracy, precision, and reproducibility. [, , ] Additionally, it is crucial to account for potential interferences from metabolites, endogenous compounds, and co-administered medications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.